molecular formula C12H7N3O3 B14577173 Benzoxazole, 5-nitro-2-(3-pyridinyl)- CAS No. 61382-20-5

Benzoxazole, 5-nitro-2-(3-pyridinyl)-

Cat. No.: B14577173
CAS No.: 61382-20-5
M. Wt: 241.20 g/mol
InChI Key: KLYBDXWMSUKNSH-UHFFFAOYSA-N
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Description

Benzoxazole, 5-nitro-2-(3-pyridinyl)-: is a heterocyclic aromatic compound that combines a benzoxazole moiety with a nitro group and a pyridine ring

Comparison with Similar Compounds

Uniqueness: Benzoxazole, 5-nitro-2-(3-pyridinyl)- is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct electronic and steric properties that influence its reactivity and biological activity .

Biological Activity

Benzoxazole derivatives, particularly 5-nitro-2-(3-pyridinyl)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the pharmacological potential, structure-activity relationships (SAR), and various case studies related to this compound.

Overview of Benzoxazole Derivatives

Benzoxazoles are heterocyclic compounds characterized by a fused benzene and oxazole ring. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The presence of substituents on the benzoxazole core significantly influences their biological efficacy.

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is often linked to specific structural features:

  • Nitro Substitution : The presence of nitro groups enhances the antimicrobial and anticancer properties.
  • Pyridine Ring : The incorporation of a pyridine moiety can improve the selectivity and potency against various biological targets.

Table 1: Structure-Activity Relationship of Benzoxazole Derivatives

CompoundActivity TypeMIC (µg/ml)Reference
5-nitro-2-(3-pyridinyl)-benzoxazoleAntimicrobial7.81
5-nitro-2-benzoxazoleAnticancer (MCF-7)1.0
5-nitro-2-(4-pyridinyl)-benzoxazoleAnti-inflammatory3.12

Antimicrobial Activity

Several studies have reported the antimicrobial effects of benzoxazole derivatives against both Gram-positive and Gram-negative bacteria as well as fungi. For example, the compound demonstrated significant activity against Candida albicans with MIC values ranging from 250 to 7.81 µg/ml .

Anticancer Activity

Benzoxazole derivatives have shown promising anticancer activity across various cancer cell lines:

  • Breast Cancer : Compounds exhibited cytotoxic effects on MCF-7 cells.
  • Lung Cancer : Significant inhibition was noted in A549 cell lines.

A study indicated that derivatives with electron-withdrawing groups at specific positions on the benzoxazole ring had enhanced anticancer properties .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of benzoxazole derivatives. For instance, a series of Mannich bases derived from benzoxazoles were tested for their analgesic effects in animal models, showing promising results in reducing edema and pain responses .

Case Studies

  • VEGFR-2 Inhibition : A notable study synthesized a series of benzoxazoles that selectively inhibited the vascular endothelial growth factor receptor 2 (VEGFR-2), demonstrating a pharmacokinetic profile conducive for further development as therapeutic agents against angiogenesis-related diseases .
  • Inhibition of Mycobacterium tuberculosis : Benzoxazole derivatives have been explored as inhibitors of Mtb inosine monophosphate dehydrogenase (IMPDH), with some compounds achieving MIC values ≤ 1 µM against resistant strains .

Properties

CAS No.

61382-20-5

Molecular Formula

C12H7N3O3

Molecular Weight

241.20 g/mol

IUPAC Name

5-nitro-2-pyridin-3-yl-1,3-benzoxazole

InChI

InChI=1S/C12H7N3O3/c16-15(17)9-3-4-11-10(6-9)14-12(18-11)8-2-1-5-13-7-8/h1-7H

InChI Key

KLYBDXWMSUKNSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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